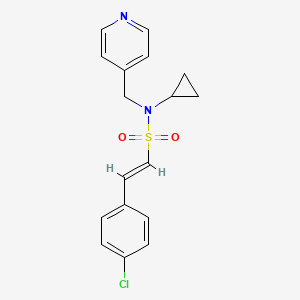

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Transfer Hydrogenation and Catalysis

Pyridinesulfonamide derivatives have been explored for their catalytic properties in transfer hydrogenation reactions. Studies like the one conducted by Ruff et al. (2016) demonstrate how these compounds, in combination with metal complexes, can facilitate the hydrogenation of ketones without the need for basic additives or halide abstractors, showcasing their utility in sustainable chemical synthesis processes (Ruff et al., 2016).

Antimicrobial Activity

Compounds bearing the pyridinesulfonamide fragment have shown promising antimicrobial properties. Research by Elangovan et al. (2021) on novel synthesized (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine revealed significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Elangovan et al., 2021).

Nonlinear Optics

The structural features of pyridinesulfonamide derivatives contribute to their applications in nonlinear optics. Research into phenylethynylpyridinium derivatives by Umezawa et al. (2005) has shown these compounds' potential in second-order nonlinear optical applications, indicating their relevance in materials science and photonic technologies (Umezawa et al., 2005).

Anticancer Activity

The investigation into sulfonamide derivatives for anticancer activity has been a significant area of research. Studies such as those by Szafrański and Sławiński (2015) on novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas show potential anticancer activity, offering insights into the design of new therapeutic agents (Szafrański & Sławiński, 2015).

Electro-Optic Materials

Pyridinesulfonamide derivatives are also explored for their applications in electro-optic materials. Facchetti et al. (2003) synthesized heterocycle-based derivatives for use in nonlinear optical/electro-optic multilayers, demonstrating the versatility of these compounds in advanced material applications (Facchetti et al., 2003).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c18-16-3-1-14(2-4-16)9-12-23(21,22)20(17-5-6-17)13-15-7-10-19-11-8-15/h1-4,7-12,17H,5-6,13H2/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDCRUWZCQRDLG-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N(CC2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2404220.png)

![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)